2-Keto-D-glucose
CAS No.: 26345-59-5
Cat. No.: VC8521074
Molecular Formula: C6H10O6
Molecular Weight: 178.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26345-59-5 |
|---|---|
| Molecular Formula | C6H10O6 |
| Molecular Weight | 178.14 g/mol |
| IUPAC Name | (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal |
| Standard InChI | InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1 |
| Standard InChI Key | DCNMIDLYWOTSGK-HSUXUTPPSA-N |
| Isomeric SMILES | C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O |
| SMILES | C(C(C(C(C(=O)C=O)O)O)O)O |
| Canonical SMILES | C(C(C(C(C(=O)C=O)O)O)O)O |
Introduction
Chemical and Structural Properties of 2-Keto-D-Glucose
2-Keto-D-glucose is a six-carbon monosaccharide with a ketone group at the C2 position, distinguishing it from its aldose counterpart, D-glucose. Its IUPAC name is D-arabin-hexos-2-ulose, and it is registered under CAS number 1854-25-7 . The compound’s crystalline form has a predicted density of 1.574 g/cm³ and is typically stored at -20°C in powder form or -80°C in solvent to ensure stability .
Table 1: Key Physicochemical Properties of 2-Keto-D-Glucose
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 178.14 g/mol | |
| CAS Number | 1854-25-7 | |
| Density | 1.574 g/cm³ (predicted) | |
| Storage Conditions | -20°C (powder), -80°C (solvent) | |
| Purity (Commercial) | ≥98.0% (TLC) |
The compound’s reactivity is attributed to its keto group, which participates in nucleophilic addition reactions, making it a key player in the Maillard reaction and glycation processes .
Biosynthesis and Natural Occurrence
2-Keto-D-glucose is synthesized in nature through oxidative pathways. In fungi, algae, and shellfish, it acts as an intermediate in the production of cortalcerone, an antibiotic . The enzyme pyrroloquinoline quinone-dependent 2-keto-D-glucose dehydrogenase (2KGDH) catalyzes its oxidation to 2-keto-D-gluconic acid (2KGA), a reaction critical for energy metabolism in certain microbial systems .
In Erwinia species, 2-keto-D-glucose is generated during the fermentation of D-glucose to 2,5-diketo-D-gluconate, a precursor for ascorbic acid synthesis . This pathway highlights its role in connecting primary carbohydrate metabolism to secondary metabolite production.
Industrial Production Methods
Two-Stage Fermentation Process
A well-established industrial method involves a two-stage fermentation system:
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Stage 1: Erwinia sp. converts D-glucose to calcium 2,5-diketo-D-gluconate with a yield of 94.5% .
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Stage 2: Corynebacterium sp. reduces 2,5-diketo-D-gluconate to calcium 2-keto-L-gulonate, achieving an 84.6% yield from D-glucose .
This process avoids intermediate purification steps, enhancing cost-efficiency for large-scale ascorbic acid production .
Enzymatic Oxidation
Patent EP0028136B1 describes a method using carbohydrate oxidase or glucose-2-oxidase to convert D-glucose directly to D-glucosone . Subsequent hydrogenation of D-glucosone yields D-fructose, demonstrating its utility in sweetener manufacturing .
Pharmacological and Biochemical Significance
Role in Antibiotic Synthesis
2-Keto-D-glucose is a precursor to cortalcerone, an antibiotic produced via secondary metabolic pathways in fungi . Its involvement underscores the potential for microbial systems to generate pharmacologically active compounds from simple sugars.
Analytical Methods and Quality Control
Commercial 2-keto-D-glucose is verified using thin-layer chromatography (TLC), with purity levels ≥98% . Stability studies recommend storage at -20°C to prevent degradation, ensuring reliability in experimental and industrial applications .
Comparative Analysis with Related Monosaccharides
Table 2: Structural and Functional Comparison of 2-Keto-D-Glucose and Analogues
| Compound | Functional Group | Biological Role | Key Difference |
|---|---|---|---|
| D-Glucose | Aldose (C1) | Primary energy source | Lacks C2 keto group |
| D-Fructose | Ketose (C2) | Sweetener, glycolysis intermediate | Cyclic furanose form |
| 2-Keto-D-Gluconate | Carboxylic acid | Metabolic intermediate | Oxidized C1 carboxyl group |
The C2 keto group in 2-keto-D-glucose confers distinct chemical reactivity compared to aldoses, enabling unique roles in biosynthesis and industrial chemistry .
Future Directions and Applications
Emerging research priorities include:
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Biocatalyst Engineering: Optimizing 2KGDH for higher specificity and yield in antibiotic synthesis .
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Sustainable Production: Leveraging metabolic engineering to enhance fermentation efficiency .
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Therapeutic Exploration: Investigating 2-keto-D-glucose’s role in mitigating metabolic or neurodegenerative disorders .
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